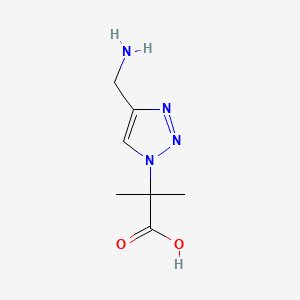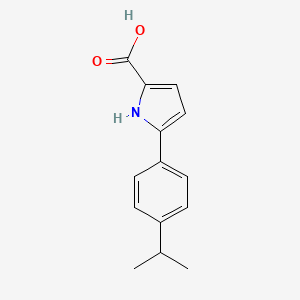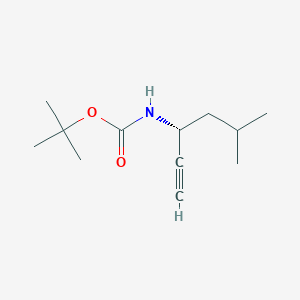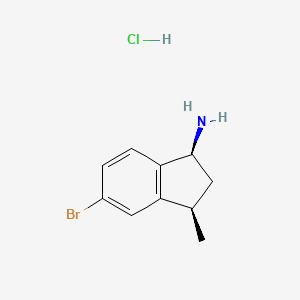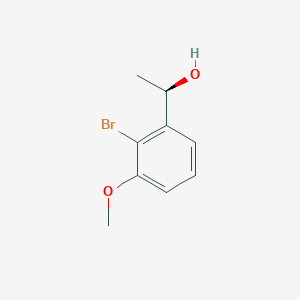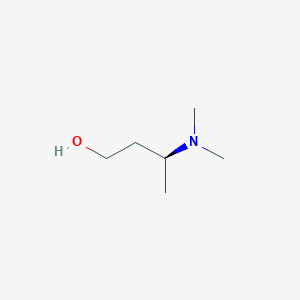![molecular formula C14H17N3O4 B15301115 2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that features a benzimidazole core structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butoxycarbonyl-protected amino acids
- N-tert-Butoxycarbonyl-thiazolidine carboxylic acid
Uniqueness
2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its benzimidazole core, which imparts specific chemical and biological properties. This makes it distinct from other Boc-protected compounds that may not have the same range of applications or reactivity .
属性
分子式 |
C14H17N3O4 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-11-16-9-5-4-8(12(18)19)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,20)(H,16,17)(H,18,19) |
InChI 键 |
XWRGQIPRGJGYLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


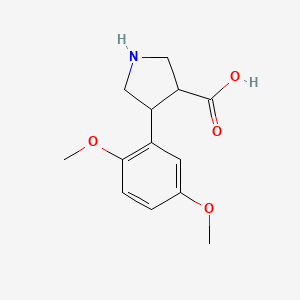


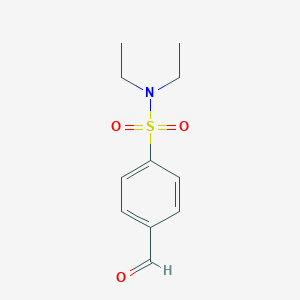

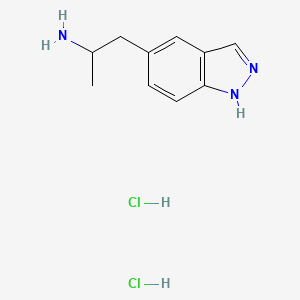
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
